3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The synthesis usually involves several steps, including the addition of various reagents and the regulation of pH. The synthesis route is simple and the starting raw materials are readily available .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . These compounds often have a triazolo[4,3-a]pyrazine core, which is a six-membered nitrogen-based heterocycle .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . These reactions often involve the treatment of the compound with various reagents under specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . These properties often depend on the specific structure of the compound .Scientific Research Applications
Novel Heterocyclic Building Blocks
Compounds based on the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine core are important as they serve as non-flat, bicyclic heterocycles, making them attractive building blocks for lead-like compound design in drug discovery. Specifically, derivatives like (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-6-ylmethyl)amines have shown promise as scaffolds for developing compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion, positioning them as novel leads in anti-diabetes drug research (Mishchuk et al., 2016).
Synthesis and Structural Analysis
Diverse synthetic methods have been developed to produce new substituted 7,8,9,10-tetrahydro[1,2,4]triazolo-[3,4-a][2,7]naphthyridines and their derivatives, demonstrating the versatility of these compounds in chemical synthesis. Heating in specific amines triggers a Dimroth rearrangement at the triazole fragment, leading to the formation of diverse and structurally unique heterocyclic systems (Sirakanyan et al., 2012).
Crystal and Molecular Structure Studies
Investigations into the crystal and molecular structures of related compounds, such as 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, offer valuable insights into the stereochemistry and molecular interactions of these classes of compounds. Understanding these structures aids in comprehending the fundamental chemical properties and potential interactions in biological systems (Dolzhenko et al., 2011).
Density Functional Theory (DFT) Studies
Density Functional Theory studies on related heterocyclic systems, like [1,2,3]Triazolo[4,5-d][1,2,4] Triazolo[4,3-a]Pyrimidine derivatives, have been conducted to determine the regioselectivity of ring closure, aiding in the structural elucidation and confirmation of these complex molecules. These studies play a crucial role in understanding the electronic properties and reactivity of these compounds (Mozafari et al., 2016).
Mechanism of Action
Target of Action
It is known that the compound belongs to a class of molecules known as5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines , which have been identified as potential ligands for numerous receptors .
Mode of Action
The compound’s interaction with its targets could potentially lead to changes in cellular signaling, gene expression, or other cellular functions .
Biochemical Pathways
Compounds in the same class have been used as reagents to synthesize pyrrolo [2,3-b]pyridine compounds, which have the potential to act as antiviral agents against specific viruses of the retrovirus family, such as the human immunodeficiency virus (hiv) .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3407±520 °C and a density of 143±01 g/cm3 .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Compounds in the same family have been found to interact with numerous receptors, acting as therapeutic agents or precursors .
Cellular Effects
Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-5-9-10-7-6(8)3-2-4-11(5)7;;/h6H,2-4,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPNSQMITIXSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CCCC2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.